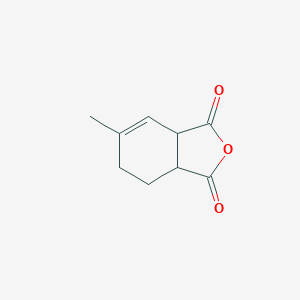

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

Beschreibung

BenchChem offers high-quality 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h4,6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSKJDNQKGCKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058692 | |

| Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19438-64-3 | |

| Record name | 3a,4,5,7a-Tetrahydro-6-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-delta-3-tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, a versatile heterocyclic compound with significant potential in chemical synthesis and drug discovery. This document delves into its chemical identity, synthesis via the Diels-Alder reaction, spectroscopic characterization, and its applications as a valuable intermediate in the pharmaceutical and materials science sectors. Detailed experimental protocols and causality behind methodological choices are discussed to provide actionable insights for laboratory and development settings.

Introduction and Chemical Identity

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, commonly known in the literature and commercial sources as methyltetrahydrophthalic anhydride, is a cyclic dicarboxylic anhydride. Its structure, featuring a reactive anhydride group fused to a cyclohexene ring, makes it a valuable building block in organic synthesis. The presence of a methyl group and a double bond within the six-membered ring offers avenues for a variety of chemical transformations, rendering it a versatile precursor for more complex molecular architectures.

The unique structural features of this molecule, particularly the strained anhydride ring, provide the necessary reactivity for nucleophilic acyl substitution reactions, making it an ideal starting material for the synthesis of a wide range of derivatives, including imides, amides, and esters. These functional groups are prevalent in many biologically active compounds, highlighting the potential of this molecule in medicinal chemistry and drug development.

CAS Number: 19438-64-3[1]

Physicochemical Properties

A summary of the key physicochemical properties for 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Purity | Typically ≥95% | |

| Storage Temperature | Ambient |

Synthesis: The Diels-Alder Approach

The most direct and industrially scalable synthesis of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[4] This powerful reaction involves the concerted cycloaddition of a conjugated diene (isoprene) with a dienophile (maleic anhydride).

The choice of isoprene as the diene is strategic; its inherent asymmetry leads to the formation of a specific regioisomer, which is a critical consideration in multi-step syntheses. The reaction is typically carried out in an organic solvent, and patents describe methods to control the reaction, including the use of radical polymerization inhibitors to prevent the formation of unwanted polymeric byproducts.[4][5]

Reaction Mechanism

The Diels-Alder reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring in a single step. The stereochemistry of the dienophile is retained in the product, which is a key feature of this concerted reaction.

Caption: Diels-Alder synthesis of the target molecule.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established methods for the Diels-Alder reaction between isoprene and maleic anhydride.

Materials:

-

Maleic anhydride (1.0 equivalent)

-

Isoprene (1.1 equivalents)

-

Toluene (or another suitable aprotic solvent)

-

Hydroquinone (catalytic amount, as a polymerization inhibitor)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene.

-

Add a catalytic amount of hydroquinone to the solution to inhibit polymerization of the diene.

-

Slowly add isoprene to the stirred solution at room temperature.

-

Heat the reaction mixture to a gentle reflux (the reaction can also proceed at lower temperatures over a longer period).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the maleic anhydride spot.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Causality of Experimental Choices:

-

Excess Isoprene: Using a slight excess of the diene helps to ensure the complete consumption of the more valuable dienophile, maleic anhydride.

-

Aprotic Solvent: Toluene is a common choice as it is relatively non-polar and has a suitable boiling point for the reaction. It does not interfere with the cycloaddition mechanism.

-

Polymerization Inhibitor: Dienes like isoprene are susceptible to radical polymerization, especially upon heating. A radical scavenger like hydroquinone is crucial to prevent this side reaction and improve the yield of the desired adduct.

Spectroscopic Characterization

Accurate characterization of the synthesized molecule is paramount for its use in further research and development. The following section outlines the expected spectroscopic data for 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the most characteristic peaks are associated with the anhydride functional group.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1850 and ~1780 | C=O (Anhydride) | Symmetric and Asymmetric Stretching |

| ~1230 | C-O-C (Anhydride) | Stretching |

| ~1670 | C=C | Alkene Stretching |

| ~2930-2850 | C-H | Alkane Stretching |

A representative gas-phase FTIR spectrum of a closely related isomer, 1,2,3,6-tetrahydromethylphthalic anhydride, is available from the NIST Chemistry WebBook, which shows the characteristic anhydride carbonyl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Vinyl Proton: A signal in the region of 5.5-6.0 ppm, corresponding to the proton on the double bond.

-

Allylic and Bridgehead Protons: A complex set of multiplets between 2.5 and 3.5 ppm.

-

Aliphatic Protons: Signals in the range of 1.8-2.5 ppm.

-

Methyl Protons: A singlet or a narrow multiplet around 1.7 ppm.

Expected ¹³C NMR Signals:

-

Carbonyl Carbons: Two signals in the downfield region, typically between 170 and 175 ppm.

-

Olefinic Carbons: Two signals in the range of 120-140 ppm.

-

Aliphatic and Bridgehead Carbons: Signals between 20 and 50 ppm.

-

Methyl Carbon: A signal in the upfield region, around 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of CO, CO₂, and retro-Diels-Alder fragmentation.

Applications in Drug Development and Chemical Synthesis

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione serves as a versatile intermediate in the synthesis of a variety of organic molecules, with potential applications in pharmaceuticals and materials science.[3] Its utility stems from the reactivity of the anhydride moiety and the potential for further functionalization of the cyclohexene ring.

As a Scaffold in Medicinal Chemistry

The isobenzofuranone core is a structural motif found in a number of biologically active natural products and synthetic compounds. The anhydride can be readily opened with various nucleophiles to introduce diverse side chains, allowing for the generation of libraries of compounds for biological screening.

Caption: Synthetic utility of the target molecule.

-

Synthesis of Imides and Amides: Reaction with primary amines or ammonia derivatives opens the anhydride ring to form phthalamic acids, which can be subsequently cyclized to form imides. The phthalimide functional group is a well-known pharmacophore present in drugs such as thalidomide and its analogs, which have immunomodulatory and anti-cancer properties.

-

Synthesis of Esters: Ring-opening with alcohols in the presence of a catalyst yields monoesters of the corresponding dicarboxylic acid. These can be further modified or incorporated into larger molecules.

-

Modification of the Cyclohexene Ring: The double bond in the six-membered ring can undergo a variety of transformations, such as hydrogenation to the corresponding saturated cyclohexane derivative, epoxidation, or dihydroxylation. These modifications introduce new stereocenters and functional groups, expanding the chemical space accessible from this starting material.

While direct examples of marketed drugs derived from this specific anhydride are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of bioactive compounds, suggesting its potential as a key intermediate. Its role is often as a building block in the early stages of a multi-step synthesis, where its contribution to the final product may not be immediately obvious.

Conclusion

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, with the CAS number 19438-64-3, is a readily accessible and highly versatile chemical intermediate. Its synthesis via the robust and efficient Diels-Alder reaction makes it an attractive starting material for both academic research and industrial applications. While detailed public spectroscopic data remains somewhat limited, its structure can be reliably confirmed using standard analytical techniques. The reactivity of the anhydride functional group, coupled with the potential for further modification of the carbocyclic ring, positions this molecule as a valuable tool for the synthesis of complex organic molecules, with significant, albeit underexplored, potential in the field of drug discovery and development. Further research into the derivatization of this scaffold is warranted to fully unlock its potential in medicinal chemistry.

References

-

PubChem. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. National Center for Biotechnology Information. [Link].

- Google Patents. Process for production of methyltetrahydrophthalic anhydride. US5237074A. .

- Google Patents. Process for producing methyltetrahydrophthalic anhydride. WO1989000564A1. .

-

NIST. 1,2,3,6-tetrahydromethylphthalic anhydride. National Institute of Standards and Technology. [Link].

-

Watson International Limited. 6-Methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione CAS 34090-76-1. [Link].

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. What is Methyl Tetrahydrophthalic Anhydride? [Link].

Sources

- 1. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione | C9H10O3 | CID 13608902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. tianfu.nt-rt.ru [tianfu.nt-rt.ru]

- 4. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 5. WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione: Synthesis, Characterization, and Application as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione, a significant cyclic anhydride. The document details its correct IUPAC nomenclature, physicochemical properties, and a step-by-step laboratory synthesis protocol based on the Diels-Alder reaction. Furthermore, it delves into the primary application of this compound as a high-performance curing agent for epoxy resins, exploring the curing mechanism, formulation considerations, and the resultant thermomechanical properties of the cured polymer network. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Nomenclature

The compound commonly referred to as 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is more accurately and systematically named according to IUPAC nomenclature as 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione . It is a derivative of tetrahydrophthalic anhydride and is a member of a commercially significant group of isomers collectively known as methyltetrahydrophthalic anhydride (MTHPA). This guide will focus on this specific isomer, detailing its synthesis and application.

The structural representation and nomenclature are critical for unambiguous scientific communication. The IUPAC name clarifies the precise arrangement of the methyl group and the stereochemistry of the fused ring system.

Physicochemical and Structural Properties

6-Methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione is a colorless liquid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | [1][2][3] |

| CAS Number | 19438-64-3 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Purity | ≥98% (typical commercial grade) | [4] |

The structure of 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione is depicted below. The core of the molecule is a cyclohexene ring fused to a furan-2,5-dione (maleic anhydride) moiety. The methyl group is attached to the cyclohexene ring.

Caption: Chemical structure of 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione.

Synthesis: The Diels-Alder Reaction

The synthesis of 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. In this reaction, a conjugated diene (isoprene) reacts with a dienophile (maleic anhydride) to form a cyclohexene derivative.

Reaction Mechanism

The reaction proceeds in a concerted fashion, meaning that the new carbon-carbon bonds are formed in a single step. The electron-rich diene, isoprene (2-methyl-1,3-butadiene), reacts with the electron-poor dienophile, maleic anhydride, which is activated by its two electron-withdrawing carbonyl groups. The reaction is typically carried out by heating the reactants in a suitable solvent.[5]

Caption: Diels-Alder synthesis pathway.

Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione.

Materials:

-

Maleic anhydride (dienophile)

-

Isoprene (diene), freshly distilled

-

Toluene or Xylene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Petroleum ether or hexane (for washing)

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry to prevent hydrolysis of the maleic anhydride.[5]

-

Charging the Flask: To the round-bottom flask, add maleic anhydride and toluene (or xylene) as the solvent. A typical molar ratio of diene to dienophile is 1.2:1 to ensure complete consumption of the maleic anhydride.

-

Reaction: Slowly add freshly distilled isoprene to the flask. Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the reactants, often observed as a color change. The reaction is typically refluxed for several hours.[6][7]

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.[7]

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials and solvent.[8]

-

Drying: Dry the product, for instance in a vacuum oven, to obtain the purified 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione.

Spectroscopic Characterization

The identity and purity of the synthesized product should be confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic strong absorption bands for the anhydride carbonyl groups (C=O) typically in the region of 1780-1850 cm⁻¹. The presence of C-H bonds in the alkyl and alkenyl groups will also be evident.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key signals will include those for the methyl group, the olefinic proton on the cyclohexene ring, and the protons of the saturated portion of the ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons, the methyl carbon, and the saturated carbons of the ring, confirming the carbon skeleton of the molecule.

-

Application as an Epoxy Resin Curing Agent

6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione, as a component of MTHPA, is widely used as a curing agent (or hardener) for epoxy resins.[3][10] Anhydride-cured epoxy systems are known for their excellent thermal stability, good electrical insulation properties, and superior mechanical performance.[11]

Curing Mechanism

The curing of an epoxy resin with an anhydride hardener is a complex process that involves several reactions. The primary reaction is the ring-opening of the anhydride by a hydroxyl group present on the epoxy resin backbone or initiated by an accelerator. This forms a monoester with a carboxylic acid group. The carboxylic acid then reacts with an epoxide group, generating a hydroxyl group which can then react with another anhydride molecule. This chain of reactions leads to a highly cross-linked, three-dimensional polymer network. A tertiary amine is often used as an accelerator to facilitate the initial ring-opening of the anhydride.[12]

Caption: Epoxy curing workflow.

Formulation and Curing Protocol

A typical formulation involves blending the epoxy resin, the anhydride hardener, and an accelerator. The ratio of hardener to resin is crucial and is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the hardener.[12]

Example Formulation:

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., EPON™ Resin 828).

-

Curing Agent: 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione.

-

Accelerator: A tertiary amine such as benzyldimethylamine (BDMA) or 2,4,6-tris(dimethylaminomethyl)phenol.[12]

Protocol:

-

Preparation: Gently heat the epoxy resin to reduce its viscosity.

-

Mixing: Add the calculated amount of the anhydride hardener to the warm epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

-

Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Accelerator Addition: Add the accelerator to the mixture and mix briefly.

-

Curing: Pour the mixture into a mold and cure in an oven. A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example, 2 hours at 100°C followed by 4 hours at 150°C.[13]

Properties of the Cured System

The resulting cured epoxy thermoset exhibits a range of desirable properties:

| Property | Typical Characteristics |

| Thermal Stability | High glass transition temperature (Tg) and good retention of properties at elevated temperatures.[11] |

| Mechanical Properties | High tensile strength and modulus, good toughness.[11][14] |

| Electrical Insulation | Excellent dielectric properties, making it suitable for electrical and electronic applications.[11] |

| Chemical Resistance | Good resistance to a wide range of chemicals. |

| Adhesion | Strong adhesion to various substrates. |

The specific properties can be tailored by adjusting the formulation, including the type of epoxy resin, the hardener-to-resin ratio, and the curing schedule.[12][14]

Conclusion

6-Methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione is a valuable chemical intermediate with a well-established synthesis via the Diels-Alder reaction. Its primary application as an epoxy curing agent leverages its ability to form highly cross-linked networks with exceptional thermal, mechanical, and electrical properties. This guide has provided a detailed overview of its nomenclature, synthesis, and application, offering a solid foundation for researchers and professionals working with this compound. Further research into tailoring the properties of epoxy systems using this specific isomer can lead to the development of advanced materials for a variety of high-performance applications.

References

-

PubChem. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. Available from: [Link]

-

Broadview Technologies Inc. MTHPA: A Versatile Specialty Anhydride for Epoxy Systems. Available from: [Link]

-

Jasperse, C. Diels-Alder Reaction. Available from: [Link]

-

Welde, L. Diels-Alder Reaction. Available from: [Link]

-

Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. Available from: [Link]

-

Westlake Epoxy. Starting Formulation - EPON™ Resin 826 or EPIKOTE™ Resin 862 / LS-81K Curing Agent. Available from: [Link]

-

University of Toronto. Diels-Alder Reaction. Available from: [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. Knowledge of Methyl Tetrahydrophthalic Anhydride (MTHPA). Available from: [Link]

-

Yolatech. Epoxy Curing Agent: Calculation of Anhydride-type Curing Agent Dosage. Available from: [Link]

- Wang, Y., & Mertiny, P. (2021). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 13(16), 2686.

-

Utah Tech University. Diels-Alder Reaction. Available from: [Link]

-

Organic Chemistry Lab Videos. Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. Available from: [Link]

-

The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available from: [Link]

-

Watson International Ltd. 6-Methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione. Available from: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. lindau.net [lindau.net]

- 4. watson-int.com [watson-int.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. forendex.southernforensic.org [forendex.southernforensic.org]

- 10. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 11. mdpi.com [mdpi.com]

- 12. tri-iso.com [tri-iso.com]

- 13. old.westlakeepoxy.com [old.westlakeepoxy.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, commonly known in the chemical industry as a component of Methyltetrahydrophthalic Anhydride (MTHPA), is a cyclic dicarboxylic anhydride.[1][2] MTHPA is typically a liquid mixture of several isomers, and this specific isomer, identified by the CAS number 19438-64-3, is a key constituent.[3] Cyclic anhydrides are a significant class of compounds in organic synthesis and polymer chemistry, valued for their reactivity as acylating agents and as monomers for polyesters and epoxy resins.[4] This guide provides a comprehensive overview of the core physical properties of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, offering insights into its molecular characteristics, thermal behavior, solubility, and spectral signature. Understanding these properties is paramount for its effective application in research and development, particularly in the synthesis of novel polymers and pharmaceutical intermediates.

Molecular and Chemical Identity

The fundamental identity of a compound is established by its molecular formula, weight, and structure. These parameters are crucial for stoichiometric calculations in synthesis and for predicting chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | [5][6] |

| CAS Number | 19438-64-3 | [5][6][7] |

| Molecular Formula | C₉H₁₀O₃ | [3][6] |

| Molecular Weight | 166.17 g/mol | [2][3][6] |

| Synonyms | Methyltetrahydrophthalic anhydride, MTHPA | [1][6] |

Synthesis Overview: The Diels-Alder Reaction

The industrial synthesis of methyltetrahydrophthalic anhydrides, including the 5-methyl isomer, is primarily achieved through a Diels-Alder reaction. This powerful cycloaddition reaction involves a conjugated diene and a dienophile. In this case, isoprene (a C5 fraction) acts as the diene, and maleic anhydride serves as the dienophile.[8][9] The reaction is typically conducted in the presence of a radical polymerization inhibitor to prevent the unwanted polymerization of the diene.[8]

Caption: General workflow for the synthesis via Diels-Alder reaction.

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are essential for designing experimental and industrial processes.

Physical State, Appearance, and Density

The isomeric mixture of methyltetrahydrophthalic anhydride is typically a light yellow, transparent, oily liquid.[8] This liquid state at room temperature is advantageous for its use as a curing agent in epoxy resins, facilitating mixing and processing. The density of this mixture is reported to be in the range of 1.20 to 1.22 g/cm³.[8]

Thermal Properties: Melting and Boiling Points

Thermal properties are critical for understanding a compound's physical state at different temperatures and for purification processes like distillation.

| Property | Value | Notes |

| Melting Point | 63-65 °C (for 3- and 4-methyl isomers) | The commercially available product is often a liquid mixture of isomers with a freezing point below -20°C.[8] |

| Boiling Point | 303.0 ± 41.0 °C (at 760 mmHg, predicted) | The isomeric mixture has a boiling range of 115-155°C, likely under reduced pressure.[8] |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, sealed at one end, to a height of about 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Causality: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

Solubility Profile

Solubility is a fundamental property that influences the choice of solvents for reactions, purification, and analysis.

| Solvent | Solubility | Notes |

| Acetone | Soluble | [8] |

| Ethanol | Soluble | [8] |

| Toluene | Soluble | [8] |

| Water | Reacts (Hydrolyzes) | Cyclic anhydrides react with water to form the corresponding dicarboxylic acid.[4] |

The solubility in non-protic organic solvents like acetone and toluene is expected for a molecule with both polar (anhydride group) and non-polar (hydrocarbon backbone) regions. The high reactivity with water is a characteristic feature of anhydrides.[4]

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and structural elucidation.

Caption: Key spectroscopic techniques for structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For cyclic anhydrides, the most characteristic feature is the presence of two carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching.[9]

-

Symmetric C=O Stretch: Expected around 1870–1845 cm⁻¹ for saturated cyclic anhydrides.

-

Asymmetric C=O Stretch: Expected around 1800–1775 cm⁻¹ for saturated cyclic anhydrides.[9]

-

C-O-C Stretch: A strong band is also observed in the 1300-1000 cm⁻¹ region.[9]

For cyclic anhydrides, the lower-frequency (asymmetric) carbonyl stretch is typically more intense than the higher-frequency (symmetric) stretch.[9] This intensity pattern is a key diagnostic feature that distinguishes them from acyclic anhydrides.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

-

¹H NMR: Protons on carbons adjacent to the carbonyl groups are deshielded and typically resonate in the δ 2.0-2.5 ppm range. The exact chemical shifts and coupling patterns would depend on the specific stereochemistry of the molecule.

-

¹³C NMR: The carbonyl carbons of cyclic anhydrides are highly deshielded and appear in the δ 160-180 ppm region of the spectrum.

Experimental Insight: NMR experiments are typically conducted in deuterated solvents like chloroform-d (CDCl₃). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals to the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

-

Molecular Ion Peak (M⁺): For a compound with the formula C₉H₁₀O₃, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 166.

-

Fragmentation: A common fragmentation pathway for cyclic anhydrides involves the loss of CO₂ and CO, as well as cleavage at the bonds adjacent to the carbonyl groups, leading to the formation of characteristic acylium ions.

Conclusion

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is a structurally significant cyclic anhydride, typically encountered as a major component of industrial Methyltetrahydrophthalic Anhydride. Its physical properties, including its liquid state as part of an isomeric mixture, thermal characteristics, and solubility, are pivotal to its applications as a monomer and curing agent. The spectroscopic data provide a clear fingerprint for its identification and quality control. This guide has synthesized available data to provide a detailed technical overview, offering researchers and developers the foundational knowledge required to effectively utilize this compound in their work.

References

-

Briefly describe the basic properties of methyl tetrahydrophthalic anhydride. (n.d.). Zhengda. [Link]

-

Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

IR Peaks for Cyclic Anhydride Hydrolysis. (n.d.). Scribd. [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone. [Link]

-

The intensity of carbonyl bands in the infrared spectra of cyclic anhydrides of dicarboxylic acids. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

-

Basic Information and Properties of MTHPA. (n.d.). Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

-

How can IR spectroscopy be used to identify anhydrides? (2025, May 14). Koyon. [Link]

-

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. (n.d.). PubChem. [Link]

-

Mass Spectrometry of Hydrocarbons. (n.d.). Scribd. [Link]

-

Methyltetrahydrophthalic anhydride (MTHPA). (n.d.). PENPET Petrochemical Trading. [Link]

-

Supplementary Information for Lewis Pairs for Ring-Opening Alternating Copolymerization of Cyclic Anhydrides and Epoxides. (n.d.). The Royal Society of Chemistry. [Link]

-

Methyltetrahydrophthalic anhydride. (n.d.). PubChem. [Link]

-

Spectroscopic Analysis of Anhydrides. (n.d.). University of Calgary. [Link]

-

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. (n.d.). PubChem. [Link]

-

Methyl tetrahydrophthalic anhydride. (n.d.). Chemsrc. [Link]

-

¹H NMR chemical shifts and coupling constants for anhydride (1)... (n.d.). ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023, November 24). Chemistry LibreTexts. [Link]

-

Measurement and correlation of the solubility of maleic anhydride in different organic solvents. (n.d.). ResearchGate. [Link]

-

What Are Cyclic Anhydrides? (2025, June 26). Chemistry For Everyone. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. (n.d.). eChemHub. [Link]

-

What is the solubility of maleic anhydride in different solvents? (2025, November 11). Koyon. [Link]

-

Organic acid anhydride. (n.d.). Wikipedia. [Link]

-

Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? (2013, August 29). Chemistry Stack Exchange. [Link]

-

Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[8]-benzofuro-[2,3-c]. (2002, March 31). MDPI. [Link]

Sources

- 1. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione | 19438-64-3 [sigmaaldrich.com]

- 2. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione | C9H10O3 | CID 13608902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 6. Method for Producing MTHPA (MeTHPA)_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 7. prepchem.com [prepchem.com]

- 8. Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1 | Chegg.com [chegg.com]

- 9. echemhub.com [echemhub.com]

An In-Depth Technical Guide to 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, a significant chemical intermediate. Known more commonly in industrial contexts as Methyltetrahydrophthalic Anhydride (MTHPA), this molecule's unique structural characteristics underpin its widespread utility, particularly in polymer chemistry. This document delves into its chemical identity, a detailed synthesis protocol grounded in the principles of cycloaddition chemistry, its primary applications, and its key physicochemical properties.

Core Chemical Identity

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is a cyclic anhydride. Its structure is the result of a Diels-Alder reaction, which forms a six-membered ring fused to a furan-1,3-dione heterocycle. The presence of the methyl group on the cyclohexene ring introduces a specific isomerism that influences its physical and chemical properties.

Structural Representation & Isomerism

The IUPAC name, 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione, precisely describes the connectivity of the molecule. The reaction between isoprene (2-methyl-1,3-butadiene) and maleic anhydride yields this specific regioisomer.

Molecular Structure of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

Caption: Chemical structure of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, storage, and application formulation.

| Property | Value | Source |

| CAS Number | 19438-64-3 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [5] |

| IUPAC Name | 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | [1][2][3] |

| Synonyms | Methyltetrahydrophthalic anhydride (MTHPA), 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride | [4] |

Synthesis Protocol: A [4+2] Cycloaddition Approach

The synthesis of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is a classic example of the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. This pericyclic reaction involves the cycloaddition of a conjugated diene (isoprene) and a dienophile (maleic anhydride).

Reaction Mechanism

The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single transition state. The electron-rich isoprene reacts with the electron-deficient maleic anhydride to form the cyclohexene ring system of the product. The regioselectivity of the reaction is dictated by the electronic effects of the methyl group on the isoprene, leading predominantly to the "para" adduct.

Diels-Alder Synthesis Pathway

Caption: The Diels-Alder reaction pathway for the synthesis.

Experimental Protocol

This protocol is based on established industrial practices, adapted for a laboratory scale.[6][7][8]

Materials:

-

Maleic Anhydride (≥99%)

-

Isoprene (≥99%)

-

Radical polymerization inhibitor (e.g., hydroquinone)

-

Anhydrous toluene (optional, as solvent)

-

Nitrogen or inert gas supply

-

Oxygen source (can be a controlled air stream)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat plate

-

Thermometer

-

Inert gas inlet/outlet

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet/outlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the maleic anhydride.

-

Charge Reactants: To the flask, add maleic anhydride and a catalytic amount of a radical polymerization inhibitor. If using a solvent, add anhydrous toluene.

-

Inert Atmosphere and Oxygen Introduction: Purge the system with an inert gas like nitrogen. Introduce a controlled, small amount of oxygen into the reaction system. The presence of both a radical inhibitor and oxygen is crucial to prevent the polymerization of reactants, which can lead to the formation of gel-like byproducts.[6][7]

-

Reaction Initiation: Heat the mixture to a molten state or to the desired reaction temperature, typically between 40°C and 60°C, with stirring.[7]

-

Addition of Isoprene: Slowly add isoprene to the reaction mixture through the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature within the desired range.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at the reaction temperature for 1 to 10 hours, or until the reaction is complete (monitored by techniques such as GC or TLC).[7] The goal is to achieve a near-quantitative conversion of maleic anhydride.[6]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the final product as a colorless to light-yellow liquid or solid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Maleic anhydride is susceptible to hydrolysis to maleic acid, which would not participate in the Diels-Alder reaction.

-

Inhibitor and Oxygen: The combination of a radical inhibitor and controlled oxygen is a key innovation in the industrial process to prevent the polymerization of the diene and dienophile, which is a significant side reaction that reduces yield and complicates purification.[6][7]

-

Temperature Control: The Diels-Alder reaction is thermally driven, but excessive heat can promote side reactions and polymerization. The 40-60°C range provides a balance between a reasonable reaction rate and minimizing byproducts.[7]

Applications in Materials Science

The primary application of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, under the name Methyltetrahydrophthalic Anhydride (MTHPA), is as a curing agent (hardener) for epoxy resins.[9][10] Its liquid form at room temperature (as a mixture of isomers) and low viscosity make it an excellent choice for various industrial processes.

Curing Agent for Epoxy Resins

MTHPA offers several advantages over other types of curing agents:

-

Low Viscosity: Facilitates easy mixing and impregnation of composite materials.

-

Long Pot Life: Allows for a longer working time before the resin begins to gel.

-

High Thermal Stability: The resulting cured epoxy resins exhibit excellent performance at elevated temperatures.

-

Superior Electrical Insulation Properties: This makes it ideal for applications in the electronics industry.[9]

Mechanism of Curing: The anhydride ring of MTHPA opens upon reaction with the hydroxyl groups present on the epoxy resin backbone, initiating a polymerization process that cross-links the resin into a rigid, three-dimensional network.

Key Industrial Uses

The properties of MTHPA-cured epoxy resins make them suitable for a wide range of applications:

-

Electrical and Electronic Components: Encapsulation and potting of transformers, capacitors, resistors, and ignition coils.[9]

-

Composite Materials: Used in filament winding for pipes and in the manufacturing of high-performance composite parts for the aerospace and automotive industries.

-

Adhesives and Coatings: Formulation of high-strength adhesives and protective coatings with excellent chemical and heat resistance.

Application Workflow: Epoxy Resin Curing

Caption: General workflow for using MTHPA as an epoxy curing agent.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. It is a skin and respiratory irritant, and prolonged exposure can lead to sensitization.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is a versatile and industrially significant molecule. Its synthesis via the Diels-Alder reaction is a cornerstone of its production, and its primary role as an epoxy curing agent has cemented its importance in the field of materials science. For researchers and drug development professionals, understanding the fundamental chemistry and applications of such building blocks is crucial for the innovation of new materials and technologies. While its direct application in drug development is not prominent, its derivatives and related isobenzofuranone structures are areas of active research in medicinal chemistry.

References

- Hitachi Chemical Co., Ltd. (1993). Process for production of methyltetrahydrophthalic anhydride. U.S. Patent No. 5,237,074. Washington, DC: U.S.

- Hitachi Chemical Co., Ltd. (1989). Process for producing methyltetrahydrophthalic anhydride. WO 1989000564 A1.

- Liakumovich, A. G., et al. (1975). Method of producing isomers of methyltetrahydrophthalic anhydride. U.S. Patent No. 3,927,038. Washington, DC: U.S.

-

PubChem. (n.d.). 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

NIIR Project Consultancy Services. (n.d.). Profile: Methyltetrahydrophthalic Anhydride (MTHPA). Retrieved from [Link]

-

NIST. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Jiaxing Nanyang Wanshixing Chemical Co., Ltd. (n.d.). What is Methyl Tetrahydrophthalic Anhydride?. Retrieved from [Link]

-

Chemball. (n.d.). 5-Methyl-7,7A-Dihydroisobenzofuran-1,3(3Ah,6H)-Dione. Retrieved from [Link]

-

University of Massachusetts. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Glebov, E. M., et al. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A, 105(41), 9425-9432. [Link]

-

Docsity. (2021). Diels Alder Reaction Lab. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved from [Link]

-

MDPI. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Solvent-Free Synthesis of Novel Highly Functionalized Dihydroanthra[1,2-b]furan-6,11-dione Derivatives. Retrieved from [https://www.researchgate.net/publication/264359419_Solvent-Free_Synthesis_of_Novel_Highly_Functionalized_Dihydroanthra12-b]furan-611-dione_Derivatives]([Link])

Sources

- 1. Method for manufacturing methyltetrahydrophthalic anhydride - Patent US-12116340-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione | 19438-64-3 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione | C9H10O3 | CID 13608902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 7. WO1989000564A1 - Process for producing methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 8. US3927038A - Method of producing isomers of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 9. niir.org [niir.org]

- 10. What is Methyl Tetrahydrophthalic Anhydride?_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

An In-Depth Technical Guide to the Spectral Data of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione (CAS No: 19438-64-3, Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ). This document is intended to serve as an essential resource for researchers in synthetic chemistry, materials science, and drug development by offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this molecule, typically achieved through a Diels-Alder reaction, gives rise to a specific stereochemistry that is reflected in its spectral characteristics. A thorough understanding of this data is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential applications.

Introduction: The Structural Context

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is a bicyclic compound featuring a cyclohexene ring fused to a furan-1,3-dione moiety. Its structure is typically the result of a Diels-Alder cycloaddition between isoprene and maleic anhydride. This synthetic route is a cornerstone of organic chemistry, known for its high degree of stereospecificity and atom economy.

The resulting molecule possesses several key structural features that dictate its spectral properties: a cyclic anhydride functional group, a tetrasubstituted double bond, and multiple stereocenters. The rigidity of the bicyclic system and the specific spatial arrangement of the atoms are critical factors influencing the chemical environment of each proton and carbon atom, which can be elucidated through NMR spectroscopy. The anhydride group and the carbon-carbon double bond will exhibit characteristic absorption bands in IR spectroscopy, while the overall molecular structure and fragmentation pathways can be confirmed by mass spectrometry.

This guide will dissect each of these spectral techniques, presenting the data in a clear and accessible format, and providing the scientific rationale behind the observed spectral patterns.

Molecular Structure:

Caption: Molecular structure of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione.

¹H NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Coupling |

| ~ 5.4 | s | 1H | H-4 | The vinylic proton is significantly deshielded due to its position on the double bond. The singlet multiplicity arises from the absence of adjacent protons. |

| ~ 3.2 | m | 1H | H-7a | This proton is adjacent to the electron-withdrawing anhydride group and is thus shifted downfield. It will appear as a multiplet due to coupling with the neighboring protons on C7. |

| ~ 3.0 | m | 1H | H-3a | Similar to H-7a, this proton is alpha to the carbonyl group of the anhydride, leading to a downfield shift. Its multiplicity will be determined by coupling to the adjacent protons. |

| ~ 2.4 - 2.1 | m | 4H | H-6, H-7 | These methylene protons of the cyclohexene ring are in a complex environment and will appear as overlapping multiplets. Their chemical shifts are in the typical allylic and aliphatic range. |

| ~ 1.7 | s | 3H | -CH₃ | The methyl protons are attached to the double bond and appear as a singlet. Their chemical shift is characteristic of a vinylic methyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~3-4 s

-

Spectral width: 0-12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Chemical Shift |

| ~ 172.0 | Quaternary (C=O) | C-1, C-3 | The carbonyl carbons of the anhydride are highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. |

| ~ 135.0 | Quaternary (C=C) | C-5 | This is the quaternary carbon of the double bond, substituted with the methyl group. |

| ~ 120.0 | Methine (C=C) | C-4 | The tertiary carbon of the double bond. |

| ~ 40.0 | Methine | C-7a | This methine carbon is adjacent to the anhydride carbonyl group, causing a downfield shift into the aliphatic region. |

| ~ 38.0 | Methine | C-3a | Similar to C-7a, this carbon is alpha to a carbonyl group. |

| ~ 25.0 | Methylene | C-6, C-7 | These methylene carbons are in the aliphatic region of the spectrum. |

| ~ 23.0 | Methyl | -CH₃ | The methyl carbon, appearing in the typical upfield region for sp³ hybridized carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation delay: 2.0 s.

-

Pulse width: 90°.

-

Spectral width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key absorptions in the IR spectrum of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione are characteristic of the cyclic anhydride and the carbon-carbon double bond.

Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 1850 | Strong | C=O | Asymmetric stretch of the anhydride |

| ~ 1780 | Strong | C=O | Symmetric stretch of the anhydride |

| ~ 1670 | Medium-Weak | C=C | Stretching of the tetrasubstituted alkene |

| ~ 1230 | Strong | C-O-C | Asymmetric stretch of the anhydride |

| ~ 2950-2850 | Medium | C-H | Stretching of sp³ hybridized C-H bonds |

The presence of two distinct carbonyl stretching frequencies is a hallmark of an anhydride functional group.[1][2] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. For cyclic anhydrides, the lower frequency band is typically the more intense of the two.[3] The C=C stretching absorption for the tetrasubstituted double bond is expected to be weak due to the symmetry around the bond, resulting in a small change in the dipole moment during vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A thin film of the neat compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr plates) or a pure KBr pellet.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 166 | Moderate | [M]⁺ |

| 94 | High | [M - C₄H₂O₃]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 68 | High | [C₅H₈]⁺ |

The most characteristic fragmentation pathway for Diels-Alder adducts under EI-MS conditions is the retro-Diels-Alder reaction. For this molecule, this would result in the loss of maleic anhydride (m/z 72) and the formation of an isoprene radical cation (m/z 68), which is expected to be a prominent peak in the spectrum. The molecular ion peak at m/z 166 should also be observable.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV.

-

Mass range: 40-400 amu.

-

Scan rate: 1 scan/second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Caption: Proposed fragmentation pathway in EI-MS.

Conclusion

The collective spectral data of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione provides a detailed and consistent picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra are in full agreement with the expected chemical environments of the protons and carbons in the bicyclic system. The characteristic IR absorptions confirm the presence of the key cyclic anhydride and alkene functional groups. Finally, the anticipated mass spectrum, dominated by the retro-Diels-Alder fragmentation, corroborates the identity of the molecule as a Diels-Alder adduct. This comprehensive spectral guide serves as a valuable reference for the unambiguous identification and characterization of this compound in various research and development settings.

References

-

Koyon, A. (2025, May 14). How can IR spectroscopy be used to identify anhydrides? Koyon. [Link][1]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link][2]

-

Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link][3]

Sources

An In-depth Technical Guide to 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, a versatile cyclic anhydride with significant applications in polymer chemistry and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, characterization, reactivity, and utility.

Introduction: Unveiling a Key Synthetic Building Block

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione, also known by its IUPAC name 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione and commonly as methyltetrahydrophthalic anhydride (MTHPA), is a dicarboxylic anhydride that has garnered considerable interest as a robust building block in organic synthesis.[1][2] Its structure, featuring a reactive anhydride functional group coupled with a cyclohexene ring, makes it a valuable precursor for a variety of chemical transformations. This guide will delve into the fundamental aspects of this compound, from its synthesis via a classic cycloaddition reaction to its applications as a crucial component in advanced materials.

Table 1: Chemical and Physical Properties of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione [2]

| Property | Value |

| CAS Number | 19438-64-3 |

| IUPAC Name | 6-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Viscous, oily liquid with a slightly yellowish tinge[1] |

| Boiling Point | 120 °C[1] |

| Solubility | Soluble in water with hydrolysis; readily soluble in organic solvents such as chloroform, benzene, ethanol, toluene, acetone, carbon tetrachloride, and ethyl acetate.[1] |

Synthesis: The Elegance of the Diels-Alder Reaction

The primary and most efficient route for the synthesis of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is the Diels-Alder reaction, a cornerstone of organic chemistry. This [4+2] cycloaddition involves the reaction of a conjugated diene, isoprene, with a dienophile, maleic anhydride.[1] The reaction proceeds with high atom economy, forming the cyclic adduct in excellent yield.

Causality in Experimental Design

The choice of reactants and conditions for this synthesis is guided by fundamental principles of organic chemistry. Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Isoprene, with its electron-donating methyl group, has a relatively high Highest Occupied Molecular Orbital (HOMO). The favorable HOMO-LUMO interaction between the diene and dienophile facilitates the reaction. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione.

Materials:

-

Maleic anhydride (68.6 parts by weight)[3]

-

Toluene (70 parts by weight)[3]

-

Hydroquinone (0.162 parts by weight, as a polymerization inhibitor)[3]

-

Crude trans-1,3-pentadiene (containing isoprene) (30.9 parts by weight)[3]

Procedure:

-

Charge a suitable autoclave with maleic anhydride and toluene.[3]

-

Heat the mixture to 55 °C to dissolve the maleic anhydride.[3]

-

Add hydroquinone to the reaction mixture.[3]

-

Continuously add the crude trans-1,3-pentadiene (containing isoprene) to the autoclave over a period of 6 hours while maintaining the temperature at 50 °C.[3]

-

After the addition is complete, increase the temperature to 60 °C and continue the reaction for an additional 3 hours.[3]

-

Upon completion of the reaction, remove the volatile components by distillation at 90 °C under atmospheric pressure.[3]

-

The resulting product, 3-methyltetrahydrophthalic anhydride, is obtained in high yield (typically around 99%).[3]

Spectroscopic Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl group, allylic protons, olefinic proton, and protons adjacent to the anhydride functionality. |

| ¹³C NMR | Resonances for the carbonyl carbons of the anhydride, olefinic carbons, and the aliphatic carbons of the cyclohexene ring, as well as the methyl carbon. |

| IR Spectroscopy | Strong characteristic absorption bands for the C=O stretching of the anhydride group (typically around 1850 and 1780 cm⁻¹), and C=C stretching of the alkene. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). |

Reactivity and Synthetic Utility

The reactivity of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is dominated by the anhydride functional group. This moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its primary application as a curing agent for epoxy resins.

Role as an Epoxy Curing Agent

Methyltetrahydrophthalic anhydride is a widely used hardener for epoxy resins in various industrial applications, including coatings, adhesives, and plastic components for the automotive and electronics industries.[1] The anhydride ring reacts with the hydroxyl groups present on the epoxy resin backbone, initiating a polymerization process that results in a highly cross-linked, durable thermoset polymer.[4]

The advantages of using MTHPA as a curing agent include:

-

Low Viscosity: It blends well with liquid epoxy resins, creating stable, low-viscosity mixtures with long pot lives.[5]

-

Good Electrical Insulation: The resulting cured resins exhibit excellent electrical insulation properties, making them suitable for electronic components.[5]

-

High-Temperature Resistance: The cross-linked network provides good thermal stability.

-

Moisture Resistance: MTHPA has a low tendency to absorb moisture from the air.[5]

Applications in Drug Development and Beyond

While the primary application of 5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is in polymer chemistry, its reactive nature also makes it a potential intermediate in the synthesis of more complex molecules, including those with biological activity. The isobenzofuranone skeleton is a core structural motif in a number of natural products and pharmacologically active compounds.

Although direct applications of this specific anhydride in drug synthesis are not extensively documented in publicly available literature, its structural features suggest its potential as a starting material for the synthesis of various heterocyclic compounds. The anhydride can be converted into diacids, esters, and amides, which can then be further elaborated into more complex molecular architectures.

Conclusion

5-Methyl-7,7a-dihydroisobenzofuran-1,3(3aH,6H)-dione is a valuable and versatile chemical compound with a straightforward and efficient synthesis. Its primary role as a curing agent for epoxy resins is well-established, contributing to the production of high-performance materials for a wide range of industries. While its application in drug development is less explored, its reactive nature and structural features present opportunities for its use as a synthetic intermediate in the creation of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

Sources

An In-depth Technical Guide to the Key Intermediates in Mycophenolic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Mycophenolic acid (MPA), a potent, non-competitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), stands as a cornerstone of modern immunosuppressive therapy.[1][2] Its selective action on the de novo pathway of guanine nucleotide synthesis makes it particularly effective in targeting the proliferation of B and T lymphocytes, a critical factor in preventing organ transplant rejection and managing autoimmune diseases.[3][4] While industrial-scale production of MPA primarily relies on fermentation processes using the fungus Penicillium brevicompactum, a comprehensive understanding of its total synthesis and biosynthetic pathways is invaluable for the development of novel analogs and the optimization of production methods.[1][5]

This technical guide provides an in-depth exploration of the key chemical intermediates that form the core of both the biosynthetic and major synthetic routes to Mycophenolic Acid. By dissecting these pathways, we aim to provide researchers and drug development professionals with a detailed roadmap of MPA's chemical landscape, highlighting the strategic importance of each intermediate and the rationale behind the synthetic methodologies employed.

The Biosynthetic Pathway: Nature's Blueprint for Mycophenolic Acid

The biosynthesis of Mycophenolic Acid in Penicillium species is a fascinating example of a compartmentalized enzymatic cascade, involving a series of precisely orchestrated reactions to construct the complex molecular architecture of MPA.[3][6] Understanding this natural pathway not only provides a framework for potential bio-engineering approaches to enhance MPA production but also offers inspiration for elegant synthetic strategies. The key intermediates in this pathway are detailed below.

Key Intermediates in MPA Biosynthesis

| Intermediate Name | Chemical Structure | Key Enzyme(s) | Cellular Location |

| 5-Methylorsellinic Acid | (Structure to be depicted) | MpaC' (Polyketide Synthase) | Cytosol |

| 3,5-Dihydroxy-6-methylphthalide (DHMP) | (Structure to be depicted) | MpaDE' (P450-hydrolase) | Endoplasmic Reticulum |

| 4-Farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP) | (Structure to be depicted) | MpaA' (Prenyltransferase) | Golgi Apparatus |

| Mycophenolic Aldehyde (FDHMP-3C) | (Structure to be depicted) | MpaB' (Oxygenase) | Endoplasmic Reticulum |

| Demethylmycophenolic Acid (DMMPA) | (Structure to be depicted) | MpaH' (Acyl-CoA Hydrolase) & β-oxidation machinery | Peroxisomes |

| Mycophenolic Acid (MPA) | (Structure to be depicted) | MpaG' (O-methyltransferase) | Cytosol |

The biosynthesis commences in the cytosol with the polyketide synthase MpaC', which constructs the aromatic core of the molecule, 5-methylorsellinic acid.[3] This intermediate then moves to the endoplasmic reticulum, where the bifunctional enzyme MpaDE' catalyzes its hydroxylation and subsequent lactonization to form 3,5-dihydroxy-6-methylphthalide (DHMP).[3][7] The pathway continues at the Golgi apparatus, where the prenyltransferase MpaA' attaches a farnesyl group to the phthalide core, yielding 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP).[3][7]

A critical step, the oxidative cleavage of the farnesyl side chain, is initiated by the oxygenase MpaB' in the endoplasmic reticulum, leading to the formation of a mycophenolic aldehyde intermediate (FDHMP-3C).[3][7] The final stages of the synthesis involve the peroxisomal machinery, where the side chain is further processed through a β-oxidation-like pathway, and the acyl-CoA hydrolase MpaH' is involved in producing demethylmycophenolic acid (DMMPA).[3] The journey concludes back in the cytosol, where the O-methyltransferase MpaG' performs the final methylation step to yield Mycophenolic Acid.[4]

Caption: Key stages of the Birch and Wright MPA synthesis.

Convergent Synthesis: A Modular Approach

A more modern and efficient approach to MPA synthesis involves a convergent strategy, where two key fragments of the molecule are synthesized separately and then coupled together. This modularity allows for greater flexibility in the synthesis of analogs. The two primary building blocks are the phthalide core and the hexenoic acid side chain.

Key Intermediates in the Convergent Synthesis:

-

5,7-Dihydroxy-4-methylphthalide: This represents the core phthalide structure of MPA. Its synthesis can be achieved from commercially available starting materials like 3,5-dimethoxybenzyl alcohol. [8]* Methyl (4E)-6-bromo-4-methylhex-4-enoate: This is the side-chain fragment, which is coupled to the phthalide core. Its preparation often starts from geraniol. [8] The power of this convergent approach lies in its efficiency and adaptability. By preparing the two key fragments independently, the overall yield can be improved, and modifications to either the phthalide or the side chain can be readily incorporated to generate a library of MPA derivatives.

Caption: Convergent synthesis strategy for Mycophenolic Acid.